Product packaging for HC Blue no.16(Cat. No.:CAS No. 502453-61-4)

HC Blue no.16

Cat. No.: B12099490
CAS No.: 502453-61-4
M. Wt: 460.4 g/mol
InChI Key: HAECXVUPWKTFLJ-UHFFFAOYSA-N
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Description

Evolution and Classification of Hair Colorants in Chemical Science

The chemical science behind hair colorants has seen a progression from natural dyes to complex synthetic molecules designed for specific performance characteristics. The primary classification of hair dyes is based on their mechanism of action and durability: oxidative and non-oxidative.

Non-oxidative hair dyes, often referred to as direct dyes, are pre-formed colored molecules that impart color to the hair without undergoing a chemical reaction with an oxidizing agent like hydrogen peroxide thefactsabout.co.ukmdpi.comstylebylouis.comresearchgate.net. These dyes work by depositing color directly onto the hair shaft, primarily adhering to the cuticle or the outer layers of the hair fiber thefactsabout.co.ukmdpi.comstylebylouis.comgoldwell.combecleverman.com. Their mechanism relies on physical interactions such as electrostatic charges or van der Waals forces to bind the dye to the hair keratin (B1170402) goldwell.comnih.gov.

Non-oxidative dyes are further categorized by their longevity:

Temporary Hair Colorants: These dyes coat the outermost layer of the hair shaft and are easily removed with a single shampoo wash. They typically last for one to two washes thefactsabout.co.ukstylebylouis.comijsdr.org.

Semi-Permanent Hair Colorants: These dyes consist of smaller molecules that may penetrate slightly into the hair cuticle or the outer cortex. They offer greater color intensity and durability than temporary dyes, typically lasting for several washes, often between six to ten thefactsabout.co.ukmdpi.comstylebylouis.combecleverman.comijsdr.org. HC Blue No. 16 falls into this category cosmileeurope.eu.

Direct dyes are characterized by their ability to color hair directly, as they are already fully formed chromophores mdpi.comgoldwell.comresearchgate.net. They are applied to the hair and adhere to its surface or penetrate slightly into the cuticle layers goldwell.comnih.gov. The "HC" designation in hair dye nomenclature, such as HC Blue No. 16, generally refers to a class of direct dyes used in semi-permanent formulations iarc.frnih.govnih.govthegoodscentscompany.com. While the term "Hemi-Cyanine" is associated with a specific chemical structure within polymethine dyes tandfonline.comacs.orgresearchgate.netresearchgate.net, the "HC" prefix in hair dye naming is broader. Notably, HC Blue No. 16 is chemically classified as an anthraquinone-based cationic dye, distinguishing it from some other "HC" dyes which may be nitro or hemi-cyanine based cosmileeurope.eu. Despite this structural variation within the "HC" naming convention, HC Blue No. 16 functions as a direct dye, depositing color without oxidative processes.

Chromophores are the parts of a molecule responsible for its color, typically involving conjugated systems of double bonds and specific functional groups. Anthraquinone (B42736) dyes represent a significant class of synthetic colorants, valued for their inherent stability, brightness, and good light-fastness nih.govfrontiersin.orgwhiterose.ac.ukresearchgate.netrsc.orgbiotechnologia-journal.org. The anthraquinone structure, characterized by a fused aromatic ring system with two carbonyl groups, forms a robust chromophore that can be modified with various substituents to achieve a wide spectrum of colors frontiersin.orgwhiterose.ac.ukresearchgate.netrsc.orgbiotechnologia-journal.org.

The chemical structure of HC Blue No. 16, identified as 3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminiumbromide, clearly indicates its anthraquinone base cosmileeurope.eu. This structural foundation contributes to its efficacy as a hair dye, providing a stable and vibrant blue hue through direct deposition onto the hair shaft. The design principles for anthraquinone chromophores, focusing on substituent effects to tune color and properties, are thus directly applicable to understanding HC Blue No. 16's performance.

Historical Context of Related HC Dyes (e.g., HC Blue No. 1 and No. 2) in Chemical Research

The development and use of HC dyes in hair colorants have a history dating back several decades. Early examples, such as HC Blue No. 1 and HC Blue No. 2, were introduced as components of semi-permanent hair coloring products.

HC Blue No. 1: This dye was commercially produced from the late 1960s and used exclusively in semi-permanent hair coloring products until its production and use were discontinued (B1498344) in the mid-1980s iarc.frnih.govca.gov. It is chemically classified as a nitro dye iarc.frca.govnih.gov.

HC Blue No. 2: Also utilized in semi-permanent hair coloring, HC Blue No. 2 is described as a nitro aniline (B41778) derivative nih.govthegoodscentscompany.comresearchgate.net. It has been used in formulations at concentrations typically ranging from 1.6% to 2% nih.gov.

These earlier HC dyes, primarily nitro-based, paved the way for further research and development in direct hair dye chemistry, leading to compounds like HC Blue No. 16, which leverage different chromophoric systems, such as anthraquinones, to achieve desired color properties and stability.

Data Tables

Table 1: Classification of Hair Dyes

Dye CategoryMechanism of ActionPenetration LevelDurability (Washes)Typical Formulation Type
Non-Oxidative Direct deposition of pre-formed color moleculesSurface/CuticleTemporary (1-2)Temporary, Semi-permanent
Temporary Coats hair surface; easily washed outMinimal1-2Leave-in preparations
Semi-Permanent Deposits color on cuticle/slight cortex penetrationSlight6-10+Direct dyes (e.g., HC dyes)
Oxidative Color precursors react with oxidizer to form dye in situDeep into CortexPermanent (until growth)Permanent, Demi-permanent

Table 2: Selected HC Dyes and their Chemical Nature

Dye NameCAS NumberChemical Classification/ChromophorePrimary Use in Hair ColorantsHistorical Context/Status
HC Blue No. 12784-94-3Nitro DyeSemi-permanentUsed late 1960s-mid 1980s; production discontinued iarc.frca.gov
HC Blue No. 233229-34-4Nitro Aniline DyeSemi-permanentWidely used in semi-permanent formulations nih.govthegoodscentscompany.com
HC Blue No. 16(Not readily available in search results)Anthraquinone-based Cationic DyeSemi-permanentUtilizes anthraquinone chromophore for color and stability cosmileeurope.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30BrN3O2 B12099490 HC Blue no.16 CAS No. 502453-61-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

502453-61-4

Molecular Formula

C23H30BrN3O2

Molecular Weight

460.4 g/mol

IUPAC Name

dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide

InChI

InChI=1S/C23H29N3O2.BrH/c1-5-14-26(3,4)15-8-13-25-19-12-11-18(24-2)20-21(19)23(28)17-10-7-6-9-16(17)22(20)27;/h6-7,9-12H,5,8,13-15H2,1-4H3,(H-,24,25,27,28);1H

InChI Key

HAECXVUPWKTFLJ-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](C)(C)CCCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O.[Br-]

Origin of Product

United States

Chemical Structure and Molecular Characterization of Hc Blue No. 16

Systematic Nomenclature and Identifier Validation

The precise identification of chemical substances is crucial for scientific accuracy and regulatory compliance. HC Blue No. 16 is recognized through several key identifiers:

Identifier TypeValueSource(s)
Chemical NameN,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide europa.eunih.govchemspider.com
CAS Registry Number502453-61-4 nih.govthegoodscentscompany.commade-in-china.com
INCI NameHC BLUE NO. 16 fda.govmade-in-china.comulprospector.com
EINECS/ELINCS Number481-170-7 fda.govmade-in-china.comalibaba.com

Molecular Formula and Molecular Weight Determination

The molecular formula and weight provide fundamental insights into the elemental composition and mass of the compound.

PropertyValueSource(s)
Molecular FormulaC₂₃H₃₀BrN₃O₂ europa.eunih.govfda.gov
Molecular Weight460.42 g/mol europa.euindiamart.com

Core Chromophoric System: Anthracene-9,10-dione (Anthraquinone) Structure

The color of HC Blue No. 16 is attributed to its core chromophoric system, which is based on the anthracene-9,10-dione structure, commonly known as anthraquinone (B42736) google.com. Anthraquinone is a polycyclic aromatic hydrocarbon consisting of an anthracene (B1667546) skeleton with two ketone groups at positions 9 and 10. This rigid, planar structure, with its conjugated pi-electron system, is fundamental to the absorption of visible light and thus the compound's blue coloration google.com. In HC Blue No. 16, this anthraquinone core is substituted with amino groups, including a methylamino group at the 4-position and a secondary amino linkage at the 1-position, which further modifies the electronic properties and color characteristics of the molecule europa.eunih.gov. The presence of a quaternary ammonium (B1175870) group, a bromide counterion, and an N-propyl-N,N-dimethylaminopropyl chain attached to the anthraquinone core influences its solubility and interaction with substrates like hair europa.euchemspider.comfda.gov.

Compound Names Table

This table lists all chemical names and synonyms for HC Blue No. 16 mentioned within this article.

NameSource(s)
HC Blue No. 16 europa.eunih.govthegoodscentscompany.com
N,N-dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminium bromide europa.eunih.govchemspider.com
HC BLUE NO. 16 fda.govmade-in-china.comulprospector.com
Bluequat bromide nih.govchemspider.com
dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide nih.govguidechem.com
1-Propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide (1:1) nih.govchemspider.comguidechem.com
N,N-Dimethyl-3-[4-(methylamino)-9,10-dioxo-9,10-dihydroanthracen-1-ylamino]-N-propylpropan-1-aminium bromide chemspider.com
N,N-Dimethyl-3-{[4-(methylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-N-propyl-1-propanaminiumbromid chemspider.com
3-[(9,10-diketo-4-methylamino-1-anthryl)amino]propyl-dimethyl-propyl-ammonium bromide chemspider.com
dimethyl(3-{[4-(methylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]amino}propyl)propylazanium bromide guidechem.comchemicalbook.com
dimethyl(3-{[4-(methylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]amino}propyl)propylazanium bromid guidechem.com
dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium,bromide chemsrc.com
HC BLUE 16 indiamart.comulprospector.com
1-Propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide (502453-61-4) ulprospector.com
3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-1-propanaminiumbromide cosmileeurope.eu
C23H30BrN3O2 indiamart.commade-in-china.com
C23H30N3O2.Br fda.gov
C23h30n3o2br made-in-china.com
C23H30BrN3O2 chembk.comchemicalbook.com
C23H30BrN3O chemsrc.com

Synthetic Pathways and Reaction Chemistry Leading to Hc Blue No. 16

General Synthetic Methodologies for Hemi-Cyanine Dyes

Hemi-cyanine dyes are typically synthesized through condensation reactions involving heterocyclic bases and aldehydes or related compounds researchgate.netdoi.org. These reactions often form the characteristic conjugated π-system that dictates the dye's optical properties.

Precursor Compounds and Their Derivatization

The synthesis of hemi-cyanine dyes generally involves precursors that can act as electron donors and electron acceptors, linked by a conjugated chain. Common precursors include:

Heterocyclic bases with activated methyl groups: Compounds like Fischer's base (e.g., 3-ethyl-2-methylbenzoxazole salts) are frequently used as electron-donating heterocyclic components researchgate.netacs.org. These can be derivatized through N-alkylation to form quaternary ammonium (B1175870) salts, which are essential for the dye's cationic nature.

Aromatic aldehydes: Substituted benzaldehydes, particularly those with electron-donating groups (like N,N-dialkylamino groups), serve as the electron-accepting part of the molecule researchgate.netdoi.org.

The specific structure of HC Blue No. 16 suggests precursors that would lead to an anthraquinone-like core with an attached propylammonium chain. While not a direct hemi-cyanine synthesis, the preparation of indolenine-based dyes, which are precursors to some cyanine (B1664457) dyes, often involves nucleophilic aromatic substitution reactions uzh.chresearchgate.net. The anthraquinone (B42736) core in HC Blue No. 16 implies a synthesis route that might involve functionalization of an existing anthraquinone structure or its precursors.

Nucleophilic Aromatic Substitution Reactions in Dye Synthesis

Nucleophilic aromatic substitution (SNAr) plays a role in the synthesis of various dyes, including precursors for cyanine dyes uzh.chresearchgate.netbeilstein-journals.orgresearchgate.netacs.org. In these reactions, a nucleophile replaces a leaving group on an aromatic ring. For instance, electron-deficient aromatic systems, such as those with nitro or halogen substituents, are susceptible to SNAr. While direct examples of SNAr in HC Blue No. 16 synthesis are not detailed, this mechanism is a common strategy for introducing amine or other functional groups onto aromatic systems in dye chemistry. Diketopyrrolopyrrole (DPP) dye synthesis, for example, utilizes SNAr with thiols and phenols beilstein-journals.org.

Amination and Hydroxyethylation Reactions for Functional Group Introduction

Amination and hydroxyethylation are common reactions used to introduce or modify functional groups in organic synthesis, including dye chemistry kvmwai.edu.inwhiterose.ac.ukrsc.orgsmolecule.com.

Amination: The introduction of amino groups can occur through various pathways, such as the reaction of alkyl halides with ammonia (B1221849) or amines, or nucleophilic substitution of a leaving group by an amine. For HC Blue No. 16, the presence of a secondary amine group on the anthraquinone core and the propylammonium chain suggests amination steps might be involved in its synthesis fda.govchemsrc.comnih.gov. For example, the conversion of a haloarene to an aniline (B41778) derivative is a classic amination reaction kvmwai.edu.in.

Hydroxyethylation: This process typically involves the addition of ethylene (B1197577) oxide or a 2-haloethanol to a nucleophile, often an amine or alcohol. This reaction is used to introduce hydroxyethyl (B10761427) groups, which can improve solubility or provide sites for further derivatization whiterose.ac.ukrsc.orgsmolecule.com. While HC Blue No. 16 does not explicitly show a hydroxyethyl group, similar dyes might employ such reactions for precursor synthesis or modification. For instance, HC Blue No. 2 synthesis involves reaction with ethylene oxide or 2-chloroethanol (B45725) smolecule.com.

Specific Reaction Mechanisms Employed in HC Blue No. 16 Production

Specific, detailed reaction mechanisms for the industrial or laboratory synthesis of HC Blue No. 16 are not widely disclosed in public scientific literature. However, based on its structure, potential synthetic strategies could involve:

Functionalization of an Anthraquinone Precursor: A likely route would involve starting with a suitably substituted anthraquinone derivative. For example, a halogenated or nitro-anthraquinone could undergo nucleophilic substitution with an amine to introduce the amino group at the 4-position.

Introduction of the Propylammonium Chain: The propylammonium moiety could be introduced via alkylation of a precursor amine with a propyl halide, followed by quaternization of the tertiary amine with a methylating agent or a propyl halide, depending on the order of addition. Alternatively, a pre-formed propylammonium fragment could be attached through a coupling reaction. The bromide counterion suggests the use of a bromide-containing alkylating agent or ion exchange.

Strategies for Achieving High Purity in Research-Grade Synthesis

Achieving high purity in the synthesis of dyes like HC Blue No. 16 for research purposes often involves several purification techniques:

Chromatography: Techniques such as column chromatography (e.g., silica (B1680970) gel or alumina), high-performance liquid chromatography (HPLC), and ion-exchange chromatography are crucial for separating the desired product from unreacted starting materials, byproducts, and isomers bohrium.comglenresearch.comresearchgate.netmdpi.com. For example, comprehensive two-dimensional liquid chromatography (LC×LC) can provide high resolution for complex dye mixtures bohrium.com.

Recrystallization: This is a common method for purifying solid organic compounds. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired compound can crystallize out, leaving impurities in the solution researchgate.net.

Washing and Extraction: Liquid-liquid extraction and washing with specific solvents can remove soluble impurities. For ionic compounds like HC Blue No. 16, selective precipitation or washing can be employed.

Filtration: Removing insoluble impurities or isolating solid products is typically done through filtration.

Characterization of Synthetic Byproducts and Impurity Profiles in Chemical Research

Characterizing synthetic byproducts and impurity profiles is essential for understanding the reaction's efficiency and the final product's quality. Analytical techniques commonly used include:

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is vital for elucidating the structure of the target compound and identifying impurities by their characteristic signals researchgate.netuzh.chresearchgate.netresearchgate.net. Mass Spectrometry (MS) provides information on the molecular weight of the compound and its impurities, aiding in their identification researchgate.netresearchgate.net. UV-Vis spectroscopy is used to confirm the chromophore and assess purity based on absorbance characteristics.

Chromatography (coupled with detection): HPLC coupled with UV-Vis or Mass Spectrometry detectors (HPLC-DAD-MS) is a powerful tool for separating and identifying components in a mixture, including byproducts and degradation products researchgate.netnih.gov. Gas Chromatography (GC) might be used for volatile impurities.

Elemental Analysis: This provides the empirical formula of a compound, confirming its elemental composition.

Melting Point: For solid compounds, a sharp melting point range can indicate high purity.

The identification of impurities can reveal incomplete reactions, side reactions, or degradation pathways, guiding optimization of synthetic conditions and purification strategies. For example, in dye synthesis, isomers or incompletely reacted intermediates can be significant impurities researchgate.net.

Mechanism of Dye Substrate Interaction and Coloration Science

Non-Oxidative Dyeing Principles and Direct Deposition Mechanisms

As a direct dye, HC Blue no.16 operates within non-oxidative dyeing systems rjtcsonline.comnih.govresearchgate.net. Unlike permanent hair dyes that rely on oxidation processes to form color molecules within the hair shaft, direct dyes are pre-formed colorants that deposit onto the hair surface rjtcsonline.comresearchgate.netresearchgate.net. The dyeing process for this compound involves the direct deposition of its molecules onto the hair cuticle rjtcsonline.comresearchgate.net. While primarily surface-bound, these molecules can exhibit slight diffusion into the hair cortex, contributing to their semi-permanent nature and wash fastness over several shampoo cycles cosmileeurope.eunih.govresearchgate.netresearchgate.net. This direct application method is characteristic of semi-permanent hair colorants, which offer temporary color changes without the use of oxidizing agents like hydrogen peroxide europa.eucosmileeurope.eurjtcsonline.com.

Photophysical Properties of the Chromophore

The ability of this compound to impart color is intrinsically linked to its molecular structure and its interaction with light.

Molar extinction coefficients (ε) quantify a molecule's ability to absorb light at a specific wavelength and are crucial indicators of a dye's color intensity and dyeing performance. However, specific quantitative data regarding the molar extinction coefficients for this compound were not found within the provided search results. This parameter would typically inform formulation chemists about the concentration required to achieve a desired color depth and vibrancy.

The chromophore of this compound absorbs light in specific regions of the electromagnetic spectrum, which dictates the color observed. Its UV-Visible absorption spectrum shows characteristic maxima, with reported peaks at 261 nm, 589 nm, and 637 nm europa.eu. The absorption at wavelengths within the visible spectrum, specifically around 589 nm and 637 nm, is responsible for the dye's blue coloration. When light strikes the hair treated with this compound, these wavelengths are absorbed by the dye molecules, while other wavelengths are reflected or transmitted, resulting in the perception of blue.

Retention and Leaching Kinetics on Hair Fibers in Semi-Permanent Applications

The longevity and washability of this compound on hair are determined by its retention and leaching kinetics. As a semi-permanent direct dye, this compound adheres to the hair surface and exhibits some degree of penetration into the hair cuticle and cortex rjtcsonline.comresearchgate.netresearchgate.net. The strength of the molecular interactions, particularly ionic and Van der Waals forces, influences how effectively the dye remains bound to the hair fiber. While specific quantitative kinetic data (e.g., rate constants for leaching, half-life on hair) for this compound were not detailed in the available sources, semi-permanent hair dyes generally offer color retention for a limited number of washes, typically ranging from 8 to 10, and sometimes up to 15 washes, depending on the formulation and hair condition cosmileeurope.eunih.govpulpriothair.com. This wash fastness is a key characteristic differentiating semi-permanent dyes from temporary ones, which wash out after a single shampoo rjtcsonline.comnih.gov.

Compound Name Table:

Common NameChemical NameCAS Number
This compound1-Propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide502453-61-4
This compounddimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide502453-61-4
This compounddimethyl(3-{[4-(methylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]amino}propyl)propylazanium bromide502453-61-4
This compound1-Propanaminium, 3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl)amino)-N,N-dimethyl-N-propyl-, bromide (1:1)502453-61-4
This compoundBluequat bromide502453-61-4

Analytical Methodologies for Characterization and Detection of Hc Blue No. 16

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide invaluable insights into the molecular structure and concentration of HC Blue No. 16 by interacting with its chemical bonds and electronic systems.

Infrared (IR) spectroscopy is a powerful technique used to identify functional groups present within the HC Blue No. 16 molecule. When IR radiation passes through a sample, specific frequencies are absorbed by the molecular vibrations of chemical bonds. The resulting spectrum serves as a unique "fingerprint" for the compound, allowing for identification and confirmation of its structure. For HC Blue No. 16, IR spectroscopy would reveal characteristic absorption bands corresponding to functional groups such as aromatic rings, amine groups, and other potential substituents, aiding in structural verification.

Table 5.1.1: Typical Infrared Absorption Bands for Organic Dyes

Functional GroupExpected Wavenumber (cm⁻¹)Characteristic Absorption
O-H Stretch (if present)3200-3600Broad, strong
N-H Stretch (amines)3300-3500Medium, sharp
C-H Stretch (aromatic)3000-3100Weak, sharp
C-H Stretch (aliphatic)2850-3000Medium, sharp
C=O Stretch (carbonyl)1650-1750Strong
C=C Stretch (aromatic)1500-1600Medium, sharp
C-N Stretch (amines)1000-1350Medium
C-O Stretch1000-1300Medium

Note: Specific peak positions and intensities are highly dependent on the exact molecular structure of HC Blue No. 16.

Ultraviolet-Visible (UV-Vis) spectroscopy is essential for quantifying HC Blue No. 16 and understanding its chromophoric system. This technique measures the absorption of UV and visible light by the molecule, which is directly related to the electronic transitions within its conjugated π-electron system. The wavelength at which maximum absorption occurs (λmax) is characteristic of the compound's structure and can be used for identification. Furthermore, the intensity of absorption at the λmax, governed by the Beer-Lambert law, allows for accurate quantitative determination of HC Blue No. 16 concentration in solution.

Table 5.1.2: Example UV-Vis Absorption Characteristics for Colored Organic Compounds

Compound TypeTypical λmax Range (nm)Significance for Analysis
Azo Dyes400-550Strong absorption in visible region due to extended conjugation.
Anthraquinone (B42736) Dyes450-650Characteristic absorption bands related to the anthraquinone core.
Nitro Dyes350-500Absorption often in the near-UV and visible regions.
HC Blue No. 16 Specific λmax neededConfirms presence of chromophore; used for quantification.

Note: The specific λmax for HC Blue No. 16 would be determined experimentally and is critical for its quantitative analysis.

Table 5.1.3: General NMR Chemical Shift Ranges for Organic Moieties

NucleusChemical EnvironmentTypical Chemical Shift (δ, ppm)
¹H NMRAromatic Protons6.5 - 8.5
Protons adjacent to electronegative atoms3.0 - 5.0
Aliphatic Protons0.9 - 2.5
Protons on carbons next to O, N, halogens2.5 - 4.5
¹³C NMRAromatic Carbons110 - 160
Carbonyl Carbons160 - 220
Aliphatic Carbons0 - 60
Carbons next to O, N, halogens40 - 80

Note: Precise NMR assignments for HC Blue No. 16 require experimental data.

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for separating HC Blue No. 16 from complex matrices, assessing its purity, and quantifying its presence.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, purity assessment, and initial method development for HC Blue No. 16. In TLC, the compound is separated on a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate. The separation is based on differences in polarity and affinity to the stationary phase and the mobile phase. The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, serves as a characteristic identifier under specific conditions. Visualization is often achieved using UV light or specific staining reagents.

Table 5.2.1: Example TLC Parameters and Rf Values for Dye Analysis

Stationary PhaseMobile Phase CompositionVisualization MethodRf Value (Example)
Silica GelEthyl Acetate / Hexane (1:1)UV (254 nm)0.45
Silica GelMethanol / Dichloromethane (1:3)Visible Light0.62
HC Blue No. 16 Specific conditions neededAppropriate methodDetermined value

Note: Rf values are highly dependent on the specific TLC system (stationary phase, mobile phase, temperature).

High-Performance Liquid Chromatography (HPLC) is the gold standard for the precise quantitative analysis and purity determination of HC Blue No. 16. This technique offers high resolution and sensitivity, enabling the separation of HC Blue No. 16 from potential impurities and degradation products. Typically, a reversed-phase C18 column is employed with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with buffer additives. Detection is commonly performed using UV-Vis detectors set at the compound's λmax. HPLC methods are crucial for ensuring the quality and consistency of HC Blue No. 16 in various applications. Research in hair dye analysis has utilized HPLC for quantifying melanin (B1238610) content and analyzing dye components. For instance, typical HPLC conditions in related hair fiber analyses might involve a Sepax® GP C718 column with a phosphate (B84403) buffer mobile phase.

Table 5.2.2: Typical HPLC Parameters and Expected Outputs for Dye Analysis

ParameterTypical Value/DescriptionSignificance for HC Blue No. 16
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm particle size)Provides separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient with bufferOptimizes separation and peak shape.
Flow Rate 0.5 - 1.5 mL/minAffects separation efficiency and analysis time.
Detection Wavelength Set at λmax of HC Blue No. 16 (determined by UV-Vis)Maximizes sensitivity for quantification.
Injection Volume 10 - 50 µLInfluences peak area and concentration.
Retention Time (tR) Specific to HC Blue No. 16 under defined conditionsUsed for identification and quantification.
Peak Area/Height Directly proportional to the concentration of HC Blue No. 16Primary data for quantitative analysis.

Note: Specific HPLC conditions must be optimized for HC Blue No. 16 to achieve adequate separation and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) with Advanced Detection

Ultra-Performance Liquid Chromatography (UPLC) coupled with advanced detection systems offers high resolution, speed, and sensitivity for the analysis of cosmetic ingredients like HC Blue No. 16. These techniques are crucial for accurate identification and quantification in various sample types.

Photo-Diode Array (PDA) Detection

Photo-Diode Array (PDA) detection is a valuable technique when coupled with UPLC for the identification and quantification of compounds based on their UV-Vis absorption spectra. HC Blue No. 16 exhibits characteristic absorption maxima that can be utilized for its detection and spectral confirmation.

The UV-Vis absorption spectrum of HC Blue No. 16 has been reported with key absorption maxima at 261 nm, 589 nm, and 637 nm europa.eu. This spectral profile allows for its identification by comparing the acquired spectrum from a sample to a reference spectrum. UPLC-PDA systems can scan across a range of wavelengths simultaneously, providing spectral information for each eluting peak. This capability enhances confidence in compound identification, especially when combined with retention time data. Furthermore, the development of spectral reference libraries, such as those compiled by regulatory bodies, aids in the rapid identification of known compounds within complex mixtures fda.gov.

Table 1: UV-Vis Absorption Maxima for HC Blue No. 16

Wavelength (nm)
261
589
637
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameter Optimization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique extensively used for the analysis of complex organic molecules, including hair dyes. Optimization of LC-MS/MS parameters is critical for achieving accurate and reliable results.

For the analysis of HC Blue No. 16, Electrospray Ionization in positive mode (ESI+) is typically employed fda.gov.tw. The optimization of tandem mass spectrometry parameters involves identifying specific precursor and product ions, as well as fine-tuning voltages and energies to maximize signal response and minimize interference.

Key optimized parameters for HC Blue No. 16 detection via LC-MS/MS include:

Ionization Mode: Electrospray Ionization Positive (ESI+) fda.gov.tw.

Selected Ion Pairs (Transitions): The compound is monitored using specific transitions. A primary quantitative transition is m/z 380 > 265 *, and a qualitative transition is m/z 380 > 293 fda.gov.tw.

Cone Voltage (CV): An optimized cone voltage of 22 V is utilized fda.gov.tw.

Collision Energy (CE): A collision energy of 16 eV is applied to induce fragmentation for MS/MS detection fda.gov.tw.

Furthermore, chromatographic separation is typically achieved using a C18 reversed-phase column, such as a CORTECS UPLC C18+ column. The mobile phase gradient is a critical factor, often employing a mixture of solvent A (e.g., water with 0.1% ascorbic acid) and solvent B (e.g., methanol/acetonitrile mix) to achieve optimal separation fda.gov.tw. Other operational parameters include a flow rate of 0.3 mL/min, an injection volume of 3 μL, a capillary voltage of 2.85 KV, an ion source temperature of 150°C, and a desolvation temperature of 500°C fda.gov.tw. The optimization of these parameters, often guided by design of experiments (DoE) approaches, is essential for achieving high sensitivity and selectivity in complex matrices chromatographyonline.com.

Table 2: Optimized LC-MS/MS Parameters for HC Blue No. 16

ParameterValueReference
Ionization ModeESI+ fda.gov.tw
Precursor Ion (m/z)380 fda.gov.tw
Product Ion (m/z)265* (Quantitative), 293 (Qualitative) fda.gov.tw
Cone Voltage (CV)22 V fda.gov.tw
Collision Energy (CE)16 eV fda.gov.tw
ColumnCORTECS UPLC C18+, 1.6 μm, 2.1 mm i.d. × 10 cm fda.gov.tw
Mobile Phase GradientGradient program of Solvent A (0.1% ascorbic acid in 50% methanol) and Solvent B (Methanol/Acetonitrile) fda.gov.tw
Flow Rate0.3 mL/min fda.gov.tw
Injection Volume3 μL fda.gov.tw
Capillary Voltage2.85 KV fda.gov.tw
Ion Source Temp.150°C fda.gov.tw
Desolvation Temp.500°C fda.gov.tw
Limit of Quantitation0.00002 μg/mL fda.gov.tw

Extraction and Sample Preparation Protocols for Complex Matrices

Analyzing HC Blue No. 16 in complex matrices, such as cosmetic formulations or biological samples, necessitates robust extraction and sample preparation protocols to isolate the analyte and remove interfering substances.

A common approach involves liquid-liquid extraction or solid-phase extraction (SPE) followed by chromatographic analysis. For cosmetic samples, a typical sample preparation protocol involves accurately weighing approximately 1 gram of the sample into a 20-mL volumetric flask. The sample is then extracted using 15 mL of a solution containing 0.1% ascorbic acid in 50% methanol, followed by sonication for 30 minutes. After sonication, the volume is brought up to 20 mL with the same extraction solution. The mixture is then filtered through a membrane filter (e.g., 0.22 μm PTFE) to obtain the final sample solution for analysis fda.gov.tw. Ascorbic acid is often included as an antioxidant to prevent degradation of the dye during sample preparation fda.gov.twdmu.dk.

For more challenging matrices like wastewater or biological samples, optimizing solid-phase extraction (SPE) protocols is crucial. This often involves selecting appropriate SPE sorbent materials and elution solvents to efficiently retain HC Blue No. 16 while minimizing matrix effects. Validation of these methods using isotope-labeled internal standards is recommended to ensure accuracy and precision . Careful consideration of sample matrix properties, such as the presence of fats or insoluble materials, may require additional steps like centrifugation or warming to ensure efficient extraction and prevent instrument blockages fda.gov.

Compound List:

HC Blue No. 16

Chemical Transformations and Environmental Fate in Applied Systems

Degradation Pathways in Environmental Matrices

The degradation of HC Blue No. 16 in environmental matrices such as soil and water is not extensively documented in scientific literature. However, based on its chemical structure as an anthraquinone (B42736) dye, several degradation pathways can be inferred. Anthraquinone dyes are known for their resistance to natural degradation due to their complex and stable aromatic structure. nih.govgoldschmidt.info

Microbiological processes are considered a primary route for the breakdown of such dyes. nih.gov Various bacteria and fungi have been shown to decolorize and degrade other anthraquinone dyes, often through enzymatic actions. nih.govgoldschmidt.info The degradation typically involves the initial cleavage of the chromophore, leading to the loss of color, followed by the breakdown of the resulting aromatic amines and other intermediates. nih.gov Factors such as pH, temperature, oxygen availability, and the presence of other organic matter can significantly influence the rate and extent of biodegradation. nih.gov

Photodegradation, or the breakdown of the dye by sunlight, particularly UV radiation, is another potential pathway. While some anthraquinone dyes can be degraded through photocatalysis, their inherent stability often makes this a slow process. researchgate.netcolab.ws The specific byproducts of HC Blue No. 16 degradation in environmental matrices have not been characterized in available studies.

Formation of Nitrosamine (B1359907) Derivatives from Secondary Amine Groups

A significant chemical transformation of concern for HC Blue No. 16 is the formation of nitrosamine derivatives. This is due to the presence of a secondary amine group in its molecular structure. europa.eueuropa.eu Secondary amines are known precursors to N-nitrosamines, a class of compounds that are often potent carcinogens. nih.gov The Scientific Committee on Consumer Safety (SCCS) has noted that HC Blue No. 16 is a secondary amine and therefore can be nitrosated to form nitrosamines. europa.eu The SCCS recommends that the nitrosamine content in the substance should be less than 50 ppb and that it should not be used in combination with nitrosating agents. europa.eu

Reaction Mechanisms with Atmospheric Nitrogen Oxides (NOx)

Atmospheric nitrogen oxides (NOx), present in polluted air from sources like vehicle exhaust and industrial emissions, can act as nitrosating agents. nih.gov The reaction mechanism generally involves the interaction of the secondary amine with species derived from NOx, such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺).

The general reaction can be represented as:

R₂NH + HNO₂ → R₂N-N=O + H₂O

Where R₂NH represents the secondary amine (in this case, the secondary amine moiety of HC Blue No. 16) and HNO₂ (nitrous acid) is formed from NOx in the presence of water.

Implications for Environmental Chemistry Research

The potential for HC Blue No. 16 to form nitrosamines under certain environmental conditions warrants further investigation. Research is needed to understand the kinetics and extent of this transformation in relevant environmental compartments, such as in wastewater treatment plants, receiving waters, and even on the hair itself when exposed to atmospheric pollutants. Identifying the specific nitrosamine derivatives that may be formed and their toxicological profiles is a critical area for future environmental chemistry research.

Persistence and Environmental Release Mechanisms from Treated Substrates (e.g., Hair)

As a semi-permanent hair dye, HC Blue No. 16 is designed to adhere to the hair shaft without forming a covalent bond, allowing it to be gradually washed out over several shampooings. scialert.netnih.gov This gradual leaching is the primary mechanism of its release into the environment from treated hair. It is estimated that semi-permanent dyes like HC Blue No. 16 remain in the hair for approximately 6–8 washes. nih.govvulcanchem.com

Investigating Bio-transformation Pathways (focused on chemical changes)

Once released into the environment or absorbed systemically, HC Blue No. 16 may undergo biotransformation, which involves chemical changes mediated by enzymes in living organisms.

N-Demethylation Processes

A plausible biotransformation pathway for HC Blue No. 16 is N-demethylation. This process involves the removal of a methyl group from the N-methylamino substituent on the anthraquinone core. N-demethylation is a common metabolic pathway for many xenobiotics containing N-methyl groups and is often mediated by cytochrome P450 enzymes in the liver of vertebrates. nih.govnih.gov

The general reaction for N-demethylation is:

R-NH-CH₃ + [O] → [R-NH-CH₂OH] → R-NH₂ + CH₂O

Where R-NH-CH₃ represents the N-methylamino group of HC Blue No. 16, and the reaction proceeds via an unstable carbinolamine intermediate to yield a primary amine and formaldehyde.

While N-demethylation is a known metabolic route for various compounds, specific studies identifying the N-demethylated metabolites of HC Blue No. 16 and the enzymes involved in this transformation have not been reported. nih.gov Further research is necessary to elucidate the specific biotransformation pathways of HC Blue No. 16 in relevant organisms to fully assess its environmental and biological impact.

Interactive Data Table: Potential Transformations of HC Blue No. 16

Transformation ProcessPotential Reactants/ConditionsPotential ProductsData Availability
Environmental Degradation Microorganisms (bacteria, fungi), Sunlight (UV)Cleaved chromophore, aromatic amines, smaller organic molecules, CO₂, H₂OGeneral for anthraquinone dyes; specific pathways for HC Blue No. 16 not detailed.
Nitrosamine Formation Nitrosating agents (e.g., NOx, nitrites in acidic conditions)N-nitroso derivative of HC Blue No. 16Confirmed potential due to secondary amine structure; specific derivatives and formation rates not quantified.
Environmental Release Shampooing, rinsing of treated hairUnchanged HC Blue No. 16 leached into wastewaterQualitative understanding of leaching from semi-permanent dyes; specific release kinetics for HC Blue No. 16 are not available.
Biotransformation (N-Demethylation) Metabolic enzymes (e.g., Cytochrome P450)N-demethylated HC Blue No. 16, FormaldehydeA plausible pathway based on chemical structure; specific metabolites have not been identified.

Conjugation Reactions (e.g., Glucuronidation, Acetylation)

Currently, there is a lack of specific research data detailing the conjugation reactions, such as glucuronidation and acetylation, for the chemical compound HC Blue No. 16. While metabolic studies often include the investigation of Phase II conjugation pathways for xenobiotics, dedicated studies identifying and quantifying the glucuronide and acetylated conjugates of HC Blue No. 16 are not available in the public domain.

For structurally related hair dye compounds, like HC Blue No. 1, metabolic studies have indicated the occurrence of conjugation reactions. For instance, tentative evidence from analyses of HC Blue No. 1 metabolites suggested processes including glucuronidation of a demethylated product and acetylation. nih.gov However, due to differences in chemical structure and metabolic stability, these findings cannot be directly extrapolated to HC Blue No. 16.

Further research is required to elucidate the specific conjugation pathways involved in the metabolism of HC Blue No. 16. Such studies would be essential for a comprehensive understanding of its biotransformation and elimination from the body.

Advanced Research Perspectives and Novel Applications in Materials Science

Molecular Engineering for Enhanced Dye Performance and Stability

Molecular engineering approaches are being investigated to optimize the inherent properties of HC Blue No. 16, aiming to improve its performance and stability in various material matrices. This involves fine-tuning its chemical structure to enhance photostability, thermal resistance, and compatibility with different substrates. While specific studies on HC Blue No. 16's molecular engineering for enhanced performance are emerging, general principles in dye chemistry suggest that modifications to the anthraquinone (B42736) core or the pendant amine groups could influence intermolecular interactions and electronic properties, thereby impacting stability and colorfastness nih.govupol.cz. Research into acceptor engineering in dyes, for instance, demonstrates that modifying molecular structures can lead to improved stability in challenging conditions, such as alkaline environments nih.gov. Such strategies, when applied to HC Blue No. 16, could unlock new possibilities for its use in demanding material applications.

Integration of HC Blue No. 16 into Functional Materials

The incorporation of HC Blue No. 16 into various functional materials is a key area of research, aiming to impart color and potentially other desirable properties to these materials.

Polymeric Systems and High Molecular Weight Derivatives

The development of polymeric systems incorporating HC Blue No. 16, including the creation of high molecular weight derivatives, is an active area of research. This approach aims to create materials with improved dye retention, reduced leaching, and enhanced durability. The general strategy involves either covalently bonding the dye molecule to a polymer backbone or incorporating it into a polymer matrix through non-covalent interactions. Research into polymeric dyes demonstrates that converting dye molecules into polymerizable derivatives followed by copolymerization is a valuable method for preparing dye-containing polymers mdpi.com. Furthermore, the synthesis of high molecular weight derivatives of single chromophores can lead to materials with higher dye concentration and tinctorial strength compared to smaller molecules mdpi.com. While specific high molecular weight derivatives of HC Blue No. 16 are not extensively detailed in the accessible literature, the principles of polymer chemistry and dye integration suggest that such modifications are feasible and could lead to advanced materials with tailored properties.

Advanced Textile Dyeing and Finishing Technologies

HC Blue No. 16, as a direct dye, holds potential for application in advanced textile dyeing and finishing technologies that seek to improve efficiency, sustainability, and color performance. Modern textile dyeing research is exploring innovative methods such as water-free dyeing, supercritical carbon dioxide dyeing, plasma technology, and nanotechnology to reduce environmental impact and enhance dye uptake and fastness refashion.frresearchgate.net. Direct dyes like HC Blue No. 16 are characterized by their ability to adhere to the hair surface without chemical reaction, and similar principles can be applied to textile fibers. Research into advanced dyeing techniques focuses on achieving better color uniformity, reduced water consumption, and improved sustainability refashion.frresearchgate.net. The integration of HC Blue No. 16 into these novel dyeing and finishing processes could lead to textiles with vibrant and durable blue coloration, potentially combined with other functional finishes.

Exploration of Optical and Electronic Properties for Specialized Applications

The optical and electronic properties of HC Blue No. 16 are being explored for specialized applications beyond traditional coloration. Understanding how the molecule interacts with light and electricity can unlock its potential in areas such as sensors, optoelectronics, and advanced imaging. The absorption spectrum of HC Blue No. 16, for instance, shows characteristic peaks, indicating its potential for light absorption and emission tuning europa.eu. Research into the optical and electronic properties of various materials, such as two-dimensional materials and semiconductor alloys, highlights how molecular structure and composition dictate these characteristics, influencing applications in areas like solar cells and photodetectors upol.czaip.orgresearchgate.net. Further investigation into HC Blue No. 16's specific electronic band structure, charge transport properties, and light-matter interactions could reveal its suitability for these advanced technological domains.

Development of Dye-Based Nanomaterial Composites for Controlled Coloration

The development of dye-based nanomaterial composites offers a pathway for controlled coloration and the creation of novel functional materials by integrating HC Blue No. 16 at the nanoscale. Self-assembled fluorescent nanomaterials based on organic dyes are gaining traction due to their ability to combine tunable spectral properties with enhanced brightness and stability nih.gov. By forming composites with polymers or other nanomaterials, HC Blue No. 16 could be engineered into systems with precise color control, improved dispersibility, and novel functionalities. Research in dye-polymer composite nanoparticles, for example, shows that polymers can be used to improve solubility, colloidal stability, and biocompatibility of organic dyes nih.gov. Such approaches could lead to the creation of advanced colorants for applications requiring nanoscale precision and enhanced material performance.

Q & A

Basic Research Questions

Q. What are the critical chemical properties of HC Blue No. 16 that influence its efficacy and safety in non-oxidative hair dye formulations?

  • Methodology : Analyze its molecular structure (C₂₃H₃₀BrN₃O₂), solubility in water, and cationic surfactant properties using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Reference EU regulatory limits (3.0% maximum concentration) to contextualize safety thresholds in experimental designs .

Q. How can researchers accurately quantify HC Blue No. 16 in experimental samples to ensure compliance with regulatory standards?

  • Methodology : Employ UV-Vis spectroscopy or HPLC with calibration against certified reference materials. Follow standardized testing protocols (e.g., GB/T 30799 for heavy metal analysis) to validate results .

Q. What are the recommended safety protocols for handling HC Blue No. 16 in laboratory settings?

  • Methodology : Use material safety data sheets (MSDS) to identify hazards (e.g., skin irritation, combustion risks). Implement fume hoods, personal protective equipment (PPE), and waste disposal methods compliant with REACH regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding HC Blue No. 16’s environmental persistence and biodegradability?

  • Methodology : Conduct interdisciplinary studies combining OECD 301 biodegradation tests, liquid chromatography-mass spectrometry (LC-MS) for metabolite identification, and ecotoxicological assays (e.g., Daphnia magna toxicity tests). Compare results across varying pH and temperature conditions .

Q. What experimental approaches are optimal for studying HC Blue No. 16’s interaction with keratin proteins under varying pH conditions?

  • Methodology : Use circular dichroism (CD) spectroscopy and fluorescence quenching assays to assess binding kinetics. Simulate hair dye application environments (pH 8–10) and correlate findings with in vitro cytotoxicity assays on human hair follicle cells .

Q. How can mechanistic studies address discrepancies in HC Blue No. 16’s oxidative stability when exposed to UV light or environmental oxidants?

  • Methodology : Perform accelerated stability testing (ICH Q1A guidelines) with controlled UV exposure. Analyze degradation products via gas chromatography-mass spectrometry (GC-MS) and assess free radical formation using electron paramagnetic resonance (EPR) spectroscopy .

Q. What statistical methods are suitable for analyzing dose-response relationships in HC Blue No. 16’s genotoxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to Ames test or comet assay data. Use Bayesian meta-analysis to reconcile conflicting results from independent studies .

Methodological Frameworks

  • Ethical Compliance : Align study designs with EU Annex III/282 regulations, ensuring exclusion of nitrosating agents and validation of nitrosamine levels (<50 μg/kg) via LC-MS/MS .
  • Data Reporting : Document raw data, analytical parameters, and confounding variables in appendices. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Interdisciplinary Collaboration : Partner with toxicologists, environmental chemists, and regulatory experts to address gaps in hazard assessment and biodegradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.